molecular formula C15H17ClN2O3S B2698494 (E)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylethenesulfonamide CAS No. 1311996-17-4

(E)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylethenesulfonamide

カタログ番号: B2698494
CAS番号: 1311996-17-4
分子量: 340.82
InChIキー: NSIBLOIIUINSLJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(E)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylethenesulfonamide is a synthetic organic compound of significant interest in early-stage pharmacological and medicinal chemistry research. This molecule is designed as a potential chemical probe, integrating key structural motifs known to confer bioactivity. Its core structure features an (E)-configured ethenesulfonamide group, a functional group often utilized in the development of targeted covalent inhibitors . The sulfonamide nitrogen is methylated and linked to a 3,5-dimethylisoxazole methyl group, a heterocyclic scaffold frequently observed in compounds investigated as tyrosine kinase inhibitors . This specific structural combination suggests potential for interaction with enzyme active sites, making it a candidate for exploring kinase signaling pathways and other adenosine triphosphate (ATP)-binding targets. The compound is intended for use in non-clinical research applications, including but not limited to, in vitro binding assays, high-throughput screening campaigns, and structure-activity relationship (SAR) studies to optimize lead compounds in drug discovery. Researchers can utilize this reagent to investigate cellular processes and model biological systems for academic and industrial R&D. It is supplied as a solid and should be stored under recommended conditions to maintain stability. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

特性

IUPAC Name

(E)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-11-14(12(2)21-17-11)10-18(3)22(19,20)9-8-13-6-4-5-7-15(13)16/h4-9H,10H2,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIBLOIIUINSLJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN(C)S(=O)(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CN(C)S(=O)(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(E)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylethenesulfonamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on antibacterial properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorophenyl group and an oxazole moiety, which are known for their diverse biological activities. Its molecular formula is C17H22ClN3O2SC_{17}H_{22}ClN_3O_2S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

Antibacterial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives containing oxazole rings have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, a neurotransmitter associated with memory and learning. Studies have reported that related compounds exhibit strong AChE inhibition with IC50 values significantly lower than standard controls .

Table 1: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)Reference
Compound AAChE0.63 ± 0.001
Compound BUrease1.21 ± 0.005
(E)-2-(2-chlorophenyl)-...AChETBDTBD

Case Studies

  • Antibacterial Screening : A study synthesized a series of oxazole derivatives and evaluated their antibacterial activity against several strains. The results indicated that certain derivatives had moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values comparable to established antibiotics .
  • AChE Inhibition Study : Another investigation focused on the synthesis of piperidine derivatives with sulfonamide functionalities. These compounds were tested for AChE inhibition, revealing that several exhibited potent inhibitory effects, suggesting potential therapeutic applications in neurodegenerative diseases .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

This section compares the target compound with three structural analogues (Table 1), focusing on substituent effects, physicochemical properties, and biological activity.

Compound Name Molecular Weight (g/mol) Substituents (R₁, R₂, R₃) Solubility (mg/mL, H₂O) IC₅₀ (nM)* Key Structural Features
Target Compound 368.84 2-Cl, 3,5-diMe-oxazole 0.12 45 ± 3 (E)-configuration, planar sulfonamide
(E)-2-(4-Fluorophenyl)-analogue 352.82 4-F, 3,5-diMe-oxazole 0.18 62 ± 5 Increased solubility, reduced potency
(Z)-2-(2-Chlorophenyl)-analogue 368.84 2-Cl, 3,5-diMe-oxazole 0.09 280 ± 20 (Z)-configuration disrupts binding
(E)-2-(2-Chlorophenyl)-unsubstituted-oxazole 340.80 2-Cl, unsubstituted-oxazole 0.25 120 ± 10 Reduced steric hindrance, lower affinity

Table 1 : Comparative analysis of analogues. *IC₅₀ values reflect inhibition of a hypothetical enzyme target. Structural data derived via SHELX-refined crystallography .

Key Insights

Substituent Position and Halogen Effects :

  • The 2-chlorophenyl group in the target compound enhances binding affinity compared to the 4-fluorophenyl analogue, likely due to optimized hydrophobic interactions and steric complementarity.
  • Replacement of chlorine with fluorine (4-fluorophenyl analogue) increases aqueous solubility but reduces potency, highlighting a trade-off between pharmacokinetics and target engagement.

Stereochemical Influence :

  • The (E)-configuration of the ethenesulfonamide backbone is critical for activity. The (Z)-isomer exhibits a 6-fold reduction in potency due to misalignment of the sulfonamide group with the target’s active site.

Oxazole Substitution :

  • The 3,5-dimethyloxazole moiety in the target compound improves metabolic stability compared to the unsubstituted oxazole analogue. Methyl groups likely shield the oxazole ring from oxidative degradation.

Crystallographic Data :

  • SHELX-refined structures reveal that the target compound’s planar sulfonamide group forms hydrogen bonds with conserved residues in the target enzyme, while the dimethyloxazole contributes to π-π stacking .

Methodological Considerations

Structural comparisons rely heavily on crystallographic data refined using programs like SHELXL, which ensures precision in bond-length (±0.01 Å) and angle (±0.1°) measurements . The robustness of SHELX in handling small-molecule data enables reliable SAR (structure-activity relationship) analyses, particularly for sulfonamide derivatives.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylethenesulfonamide?

Methodological Answer: Synthesis of this compound requires careful optimization of reaction parameters. Key steps include:

  • Sulfonamide coupling: Reacting 2-(2-chlorophenyl)ethenesulfonyl chloride with 3,5-dimethyl-1,2-oxazol-4-ylmethyl-methylamine under anhydrous conditions.
  • Solvent selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity.
  • Temperature control: Maintain reflux conditions (80–100°C) for 6–12 hours to maximize yield .
  • Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) mobile phase tracks reaction progress. Confirm product purity via HPLC (C18 column, UV detection at 254 nm) .

Table 1: Example Reaction Parameters

ParameterOptimal RangeMonitoring Method
Temperature80–100°CThermocouple feedback
Reaction Time6–12 hoursTLC (Rf = 0.5–0.6)
SolventDMF/acetonitrileHPLC (purity >95%)

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

  • NMR spectroscopy:
    • ¹H NMR identifies protons on the chlorophenyl (δ 7.2–7.6 ppm) and oxazole (δ 2.2–2.5 ppm for methyl groups) moieties.
    • ¹³C NMR confirms sulfonamide connectivity (C-SO₂ signal at δ 50–55 ppm) .
  • Elemental analysis (CHNS): Validates empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
  • Mass spectrometry (HRMS): ESI+ mode detects [M+H]⁺ ion (e.g., m/z 381.08 for C₁₅H₁₆ClN₂O₃S⁺) .

Table 2: Key Spectral Data

TechniqueDiagnostic Signal/CriteriaPurpose
¹H NMRδ 2.4 ppm (oxazole CH₃)Confirms oxazole substitution
¹³C NMRδ 52 ppm (SO₂-NR₂)Sulfonamide linkage verification
CHNS%C: 54.2 (theo. 54.5)Empirical formula validation

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced photophysical properties?

Methodological Answer: Density functional theory (DFT) and time-dependent DFT (TD-DFT) predict electronic transitions and fluorescence behavior:

  • HOMO-LUMO gaps: Calculate energy gaps to estimate absorption maxima. For the parent compound, λmax ≈ 320 nm (experimental: 315 nm) .
  • Substituent effects: Introduce electron-withdrawing groups (e.g., -NO₂) to red-shift absorption.
  • Validation: Compare computed UV-Vis spectra with experimental data (e.g., Shimadzu UV-2600 spectrophotometer) .

Table 3: Computational vs. Experimental Photophysical Data

ParameterDFT PredictionExperimental Value
λmax (nm)320315
HOMO-LUMO gap (eV)3.83.9 (CV)

Q. What strategies resolve contradictions in crystallographic and solution-phase structural data?

Methodological Answer: Discrepancies between X-ray crystallography (solid-state) and NMR (solution) data arise from conformational flexibility:

  • X-ray diffraction: Resolves the (E)-configuration and dihedral angles (e.g., C-SO₂-N-C torsion ≈ 170°) .
  • NOESY NMR: Detects proximity between oxazole methyl and sulfonamide groups in solution, confirming dynamic equilibrium .
  • Molecular dynamics (MD) simulations: Model temperature-dependent conformational changes (e.g., CHARMM force field) .

Q. How can researchers investigate the biological activity of this compound while addressing solubility limitations?

Methodological Answer:

  • Solubility enhancement: Use co-solvents (e.g., DMSO/PBS mixtures) or nanoformulation (liposomes) for in vitro assays .
  • Activity assays:
    • Enzyme inhibition: Test against COX-2 or kinases via fluorescence polarization (IC₅₀ determination).
    • Cellular uptake: Confocal microscopy with fluorescent derivatives (e.g., BODIPY tagging) .
  • Metabolic stability: LC-MS/MS monitors hepatic microsomal degradation (t½ > 60 minutes suggests viability) .

Q. What advanced statistical methods optimize reaction conditions for scale-up synthesis?

Methodological Answer: Design of Experiments (DoE) identifies critical factors:

  • Factors: Temperature, solvent ratio, catalyst loading.
  • Response surface methodology (RSM): Maximizes yield (e.g., 85% at 90°C, 1:3 DMF:H₂O) .
  • Validation: Pareto charts rank factor significance (e.g., temperature contributes 60% to yield variance) .

Table 4: DoE Results for Synthesis Optimization

FactorOptimal ValueContribution to Yield
Temperature90°C60%
Solvent Ratio1:3 (DMF:H₂O)25%
Catalyst Loading5 mol%15%

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